![molecular formula C13H14FN3O3S B2612153 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-00-7](/img/structure/B2612153.png)
3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Sulfonamides, such as benzenesulfonamides, have been extensively studied for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. These inhibitors have significant implications in treating conditions such as glaucoma, epilepsy, and mountain sickness. For instance, derivatives incorporating 1,3,5-triazine moieties have shown inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, suggesting potential in cancer therapy (Garaj et al., 2005).
Anticancer Activity
Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds such as novel pyridazinone derivatives bearing a benzenesulfonamide moiety have shown remarkable activity against various cancer cell lines, indicating the potential for developing new anticancer agents (Rathish et al., 2012).
Antimicrobial and Antiviral Evaluation
Sulfonamides have also been explored for their antimicrobial and antiviral properties. For example, derivatives synthesized and evaluated for antimicrobial and anticancer activities have shown effectiveness against various microbial strains, hinting at their utility in addressing microbial infections (Kumar et al., 2012).
Synthetic Applications
The directed metalation of sulfonamides has been utilized in synthesizing various heterocyclic compounds. These methodologies enable the creation of sultams, sultones, and other heterocycles, demonstrating the versatility of sulfonamides in organic synthesis (Familoni, 2002).
properties
IUPAC Name |
3-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-11-4-1-5-12(10-11)21(19,20)16-8-3-9-17-13(18)6-2-7-15-17/h1-2,4-7,10,16H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEJSNMXWGWXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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